Methyl 2-bromo-3-cyano-4-formylbenzoate
Description
Methyl 2-bromo-3-cyano-4-formylbenzoate is a multifunctional aromatic ester characterized by a benzoate core substituted with bromo (Br), cyano (CN), and formyl (CHO) groups at positions 2, 3, and 4, respectively, with a methyl ester at position 1. Such properties make it a valuable intermediate in organic synthesis, particularly in the construction of heterocycles or functionalized aromatic systems.
Properties
IUPAC Name |
methyl 2-bromo-3-cyano-4-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)7-3-2-6(5-13)8(4-12)9(7)11/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMXEFKXAUWJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C=O)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Aromatic vs. Triazine-Linked Esters
This compound shares a benzoate core with the triazine-linked compound from , but the latter incorporates a triazine ring and methoxyphenoxy groups. The triazine structure enables crosslinking reactions (e.g., nucleophilic aromatic substitution), whereas the target compound’s substituents favor sequential reactivity (e.g., Br substitution followed by aldehyde-mediated condensations). The triazine derivative’s higher molecular weight (575.36 vs. ~268.07) also suggests broader applications in polymer chemistry.
Aromatic vs. Alicyclic Esters
Methyl shikimate ( ) features a cyclohexene backbone with hydroxyl groups, contrasting sharply with the target’s aromatic ring. The hydroxyl groups in shikimate increase polarity and hydrogen-bonding capacity, making it soluble in polar solvents like water or methanol. In contrast, the electron-withdrawing substituents on this compound reduce electron density on the ring, as evidenced by downfield shifts in ¹H NMR for formyl (~10 ppm) and bromo-adjacent protons .
Aromatic vs. Diterpene/Fatty Acid Esters
Diterpene esters (e.g., sandaracopimaric acid methyl ester ) and fatty acid esters (e.g., trans-13-octadecenoic acid methyl ester ) exhibit aliphatic or bicyclic frameworks, leading to distinct physicochemical behaviors. The diterpene ester’s bulky structure reduces solubility in polar solvents, whereas the target compound’s aromaticity enhances compatibility with organic solvents like dichloromethane. Fatty acid esters, with long hydrocarbon chains, are primarily used in non-reactive applications (e.g., lubricants), unlike the target’s versatile reactivity.
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